Cas no 2228581-44-8 (2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol)
2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol
- 2228581-44-8
- EN300-1755749
- 2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol
-
- Inchi: 1S/C12H17NO2/c1-15-10-2-3-11(14)9(6-10)7-12(8-13)4-5-12/h2-3,6,14H,4-5,7-8,13H2,1H3
- InChI Key: ONUCAXDXRWKXPU-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)O)CC2(CC2)CN
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.5Ų
2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755749-0.05g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 0.05g |
$948.0 | 2023-09-20 | ||
| Enamine | EN300-1755749-0.1g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 0.1g |
$993.0 | 2023-09-20 | ||
| Enamine | EN300-1755749-0.25g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 0.25g |
$1038.0 | 2023-09-20 | ||
| Enamine | EN300-1755749-0.5g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 0.5g |
$1084.0 | 2023-09-20 | ||
| Enamine | EN300-1755749-1.0g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1755749-2.5g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 2.5g |
$2211.0 | 2023-09-20 | ||
| Enamine | EN300-1755749-5.0g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1755749-10.0g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1755749-1g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 1g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1755749-5g |
2-{[1-(aminomethyl)cyclopropyl]methyl}-4-methoxyphenol |
2228581-44-8 | 5g |
$3273.0 | 2023-09-20 |
2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol
2-{1-(Aminomethyl)cyclopropylmethyl}-4-methoxyphenol (CAS No: 2228581-44-8)
The compound 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol (CAS No: 2228581-44-8) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of phenolic compounds, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The molecule's structure includes a cyclopropyl group, an amino group, and a methoxy group, which collectively contribute to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol through multi-step reactions involving coupling agents and protecting groups. The synthesis process typically involves the formation of intermediates such as benzene derivatives with appropriate substituents, followed by the incorporation of the cyclopropyl and amino groups through nucleophilic substitution or coupling reactions. The presence of the methoxy group at the para position of the phenol ring plays a crucial role in stabilizing the molecule and enhancing its solubility in organic solvents.
One of the most promising applications of 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol lies in its potential as a precursor for drug development. The compound's structural features, including the cyclopropyl group and amino functionalities, make it an attractive candidate for medicinal chemists exploring new therapeutic agents. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier due to its lipophilic nature further enhances its suitability for central nervous system-related applications.
In addition to its pharmaceutical applications, 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Researchers have explored its ability to form self-assembled monolayers on surfaces, which could be utilized in sensors and electronic devices.
The environmental impact of 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol has also been a subject of recent investigations. Studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in aquatic environments compared to other phenolic compounds. However, further research is required to fully understand its ecological footprint and potential risks to aquatic life.
From a structural standpoint, 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol exhibits interesting stereochemical properties due to the presence of the cyclopropyl group. The strained ring system introduces unique steric effects that can influence the molecule's reactivity and selectivity in various chemical transformations. These properties have been leveraged in asymmetric synthesis approaches, where the compound serves as a chiral auxiliary or template for constructing complex molecular architectures.
Recent computational studies have provided deeper insights into the electronic structure and reactivity of 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol. Quantum mechanical calculations have revealed that the amino group significantly alters the electron density distribution across the molecule, enhancing its nucleophilic character and reactivity towards electrophilic species. This understanding has been instrumental in designing more efficient synthetic routes and optimizing reaction conditions for large-scale production.
In conclusion, 2-{1-(aminomethyl)cyclopropylmethyl}-4-methoxyphenol (CAS No: 2228581-44-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for researchers in chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.
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